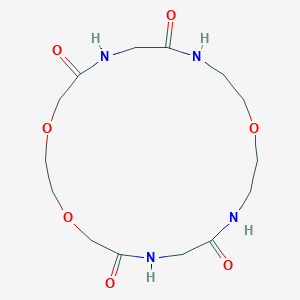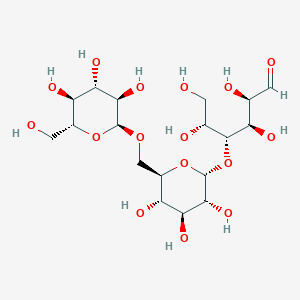
5-Ureidoimidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ureidoimidazole-4-carboxylic acid is an imidazole-4-carboxylic acid compound having a ureido substituent at the 5-position. It is an imidazole-4-carboxylic acid and a member of ureas.
Aplicaciones Científicas De Investigación
Overview of 5-Ureidoimidazole-4-carboxylic Acid in Research
Biochemical Significance and Therapeutic Potential
Imidazole derivatives, including those structurally similar to 5-ureidoimidazole-4-carboxylic acid, have been extensively reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing stages for their antitumor properties. The structural diversity of imidazole derivatives contributes to their potential in developing new antitumor drugs and compounds with various biological activities (Iradyan et al., 2009).
AMPK Activation and Metabolic Studies
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a compound related to imidazole carboxylic acids, known for its role as an AMPK activator. This has implications for research into metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. AICAr's AMPK-dependent and independent effects highlight the complexity of imidazole derivatives in biochemical pathways, suggesting that 5-ureidoimidazole-4-carboxylic acid may also have multifaceted roles in similar contexts (Visnjic et al., 2021).
Inhibition of Biocatalysts by Carboxylic Acids
Carboxylic acids, part of the chemical family to which 5-ureidoimidazole-4-carboxylic acid belongs, are known for their inhibitory effects on microbial growth and metabolism. These acids, often used as food preservatives, offer insights into microbial tolerance mechanisms and metabolic engineering strategies to enhance microbial robustness against inhibitory compounds (Jarboe et al., 2013).
Propiedades
Nombre del producto |
5-Ureidoimidazole-4-carboxylic acid |
|---|---|
Fórmula molecular |
C5H6N4O3 |
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
4-(carbamoylamino)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c6-5(12)9-3-2(4(10)11)7-1-8-3/h1H,(H,7,8)(H,10,11)(H3,6,9,12) |
Clave InChI |
PQSKWIHIUOGLHX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)C(=O)O)NC(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)



